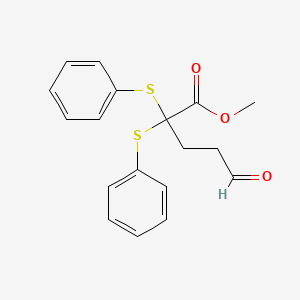
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester is a chemical compound with the molecular formula C18H18O3S2. It is known for its unique structure, which includes a pentanoic acid backbone with an oxo group at the 5th position and two phenylthio groups at the 2nd position. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester typically involves the reaction of pentanoic acid derivatives with phenylthio reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of alcohol derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenylthio groups and the oxo group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 5-oxo-2,2-bis(methylthio)-, methyl ester
- Pentanoic acid, 5-oxo-2,2-bis(ethylthio)-, methyl ester
Uniqueness
Pentanoic acid, 5-oxo-2,2-bis(phenylthio)-, methyl ester is unique due to the presence of phenylthio groups, which impart distinct chemical properties compared to its analogs with different substituents. These properties make it valuable in specific research and industrial applications .
Properties
CAS No. |
84406-10-0 |
|---|---|
Molecular Formula |
C18H18O3S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl 5-oxo-2,2-bis(phenylsulfanyl)pentanoate |
InChI |
InChI=1S/C18H18O3S2/c1-21-17(20)18(13-8-14-19,22-15-9-4-2-5-10-15)23-16-11-6-3-7-12-16/h2-7,9-12,14H,8,13H2,1H3 |
InChI Key |
CFYLHUWNSIGMNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC=O)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















